molecular formula C15H25N5O3S B11125096 1-[4-(Methylsulfonyl)piperazino]-6-(2-pyrimidinylamino)-1-hexanone

1-[4-(Methylsulfonyl)piperazino]-6-(2-pyrimidinylamino)-1-hexanone

Cat. No.: B11125096
M. Wt: 355.5 g/mol
InChI Key: DOFDCVIDAJPKRD-UHFFFAOYSA-N
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Description

MSPIH , is a chemical compound with the following molecular formula:

C6H14N2O2S\text{C}_6\text{H}_{14}\text{N}_2\text{O}_2\text{S}C6​H14​N2​O2​S

. It contains a piperazine ring substituted with a methylsulfonyl group and a pyrimidinylamino group. Let’s explore its properties and applications.

Chemical Reactions Analysis

MSPIH may undergo various reactions, including:

    Reductive Amination: Conversion of ketone to amine using reducing agents.

    Substitution Reactions: Substitution of functional groups (e.g., halogens, alkyl groups) on the piperazine ring.

    Oxidation Reactions: Oxidation of the sulfone group. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

MSPIH’s applications span several fields:

    Medicine: Investigate its potential as a drug candidate, especially considering its unique structure.

    Chemistry: Explore its reactivity and use it as a building block in organic synthesis.

    Biology: Investigate its interactions with biological targets.

    Industry: Assess its industrial applications, such as in materials science or catalysis.

Mechanism of Action

The exact mechanism by which MSPIH exerts its effects remains to be elucidated. Researchers should investigate its molecular targets and pathways to understand its biological activity.

Comparison with Similar Compounds

While specific similar compounds are not mentioned, researchers can compare MSPIH with other piperazine derivatives, considering its methylsulfonyl and pyrimidinylamino moieties.

Properties

Molecular Formula

C15H25N5O3S

Molecular Weight

355.5 g/mol

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-6-(pyrimidin-2-ylamino)hexan-1-one

InChI

InChI=1S/C15H25N5O3S/c1-24(22,23)20-12-10-19(11-13-20)14(21)6-3-2-4-7-16-15-17-8-5-9-18-15/h5,8-9H,2-4,6-7,10-13H2,1H3,(H,16,17,18)

InChI Key

DOFDCVIDAJPKRD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCCCCNC2=NC=CC=N2

Origin of Product

United States

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